N-Benzyl vs. N-Phenyl in Ti(IV)-Salen Silylcyanation
In a direct head-to-head comparison of Ti(IV)-salen catalysts derived from (3R,4R)-N-substituted-3,4-diaminopyrrolidines, the N-benzyl derivative (3a/4a) delivered conversions greater than 93% and enantioselectivities up to 92% ee for the trimethylsilylcyanation of substituted benzaldehydes, whereas the N-phenyl analog showed markedly lower activity and selectivity [1]. The N-benzyl and N-cyclohexyl derivatives were explicitly reported to show 'greater activity and selectivity than' the N-phenyl counterpart [1].
| Evidence Dimension | Catalytic performance in trimethylsilylcyanation of aromatic aldehydes |
|---|---|
| Target Compound Data | Conversion >93%, enantioselectivity up to 92% ee (ligand 3a/4a, N-benzyl substituent) |
| Comparator Or Baseline | N-Phenyl analog: lower activity and selectivity (exact numerical values not reported in abstract; qualitative superiority stated) |
| Quantified Difference | Conversion >93% for N-benzyl vs. unreported lower values for N-phenyl; ee up to 92% for N-benzyl |
| Conditions | Ti(OiPr)₄, in situ formed Ti(IV)-salen complexes; benzaldehyde and substituted benzaldehydes as substrates; trimethylsilylcyanide |
Why This Matters
This directly demonstrates that the N-benzyl group is a critical determinant of catalytic performance; substituting with N-phenyl would result in inferior conversion and enantioselectivity.
- [1] Gama, Á.; Murtinho, D.; Serra, M. E. S. The synthesis of tetradentate salens derived from (3R,4R)-N-substituted-3,4-diaminopyrrolidines and their application in the enantioselective trimethylsilylcyanation of aromatic aldehydes. Tetrahedron: Asymmetry 2013, 24 (5–6), 315–319. View Source
